molecular formula C14H24O2Si B12566265 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- CAS No. 185198-08-7

1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-

Cat. No.: B12566265
CAS No.: 185198-08-7
M. Wt: 252.42 g/mol
InChI Key: HKQGZNLCPMNGLR-ZDUSSCGKSA-N
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Description

1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- is a chemical compound with a unique structure that includes an alkyne, a ketone, and a silyl ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of an alkyne with a ketone precursor, followed by the introduction of the silyl ether group under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- can undergo various chemical reactions, including:

    Oxidation: The alkyne and ketone groups can be oxidized to form different products.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- exerts its effects involves its interaction with specific molecular targets. The alkyne and ketone groups can participate in various chemical reactions, while the silyl ether group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Octen-3-one: A ketone with a similar structure but lacking the alkyne and silyl ether groups.

    1-Octene: An alkene with a similar carbon chain but lacking the ketone and silyl ether groups.

    6-Octen-1-yn-3-ol, 3,7-dimethyl-: A compound with an alkyne and alcohol group, similar in structure but different in functional groups.

Uniqueness

1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the silyl ether group, in particular, can influence the compound’s stability and reactivity, making it valuable in specific synthetic and industrial processes.

Properties

CAS No.

185198-08-7

Molecular Formula

C14H24O2Si

Molecular Weight

252.42 g/mol

IUPAC Name

(6R)-6-[tert-butyl(dimethyl)silyl]oxyoct-1-en-7-yn-4-one

InChI

InChI=1S/C14H24O2Si/c1-8-10-12(15)11-13(9-2)16-17(6,7)14(3,4)5/h2,8,13H,1,10-11H2,3-7H3/t13-/m0/s1

InChI Key

HKQGZNLCPMNGLR-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](CC(=O)CC=C)C#C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)CC=C)C#C

Origin of Product

United States

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